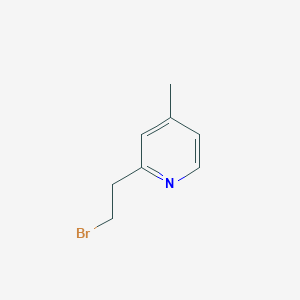
2-(2-Bromoethyl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-4-methylpyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromoethyl group at the 2-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by an alkylation reaction. One common method is as follows:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Alkylation: The resulting 2-bromo-4-methylpyridine is then reacted with ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(2-azidoethyl)-4-methylpyridine, 2-(2-mercaptoethyl)-4-methylpyridine, and 2-(2-alkoxyethyl)-4-methylpyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 2-ethyl-4-methylpyridine.
科学研究应用
2-(2-Bromoethyl)-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-4-methylpyridine involves its ability to act as an electrophile due to the presence of the bromoethyl group. This allows it to react with nucleophiles in biological systems, potentially modifying proteins, nucleic acids, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the methyl group at the 4-position, making it less sterically hindered.
4-Methylpyridine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylpyridine: Lacks the ethyl group, limiting its applications in certain synthetic routes.
Uniqueness
2-(2-Bromoethyl)-4-methylpyridine is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of novel compounds.
属性
分子式 |
C8H10BrN |
|---|---|
分子量 |
200.08 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-4-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3 |
InChI 键 |
TWIVUHDBLOKZCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
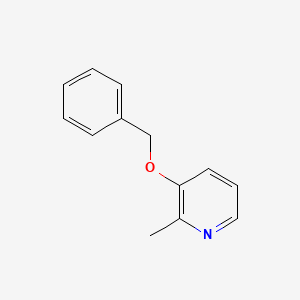
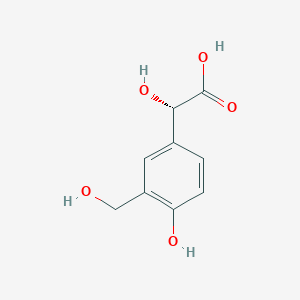
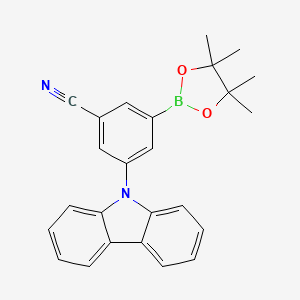
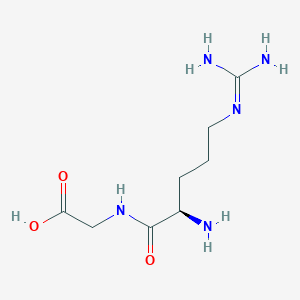
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
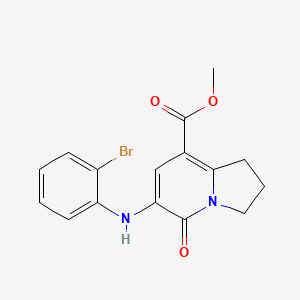
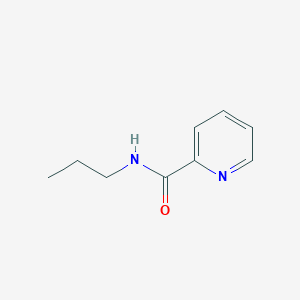
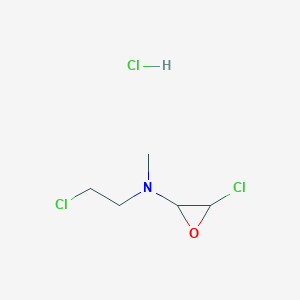
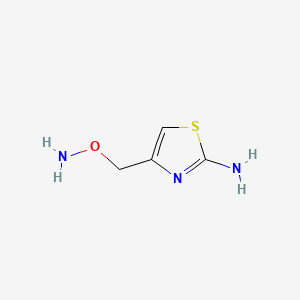
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

